N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide
Description
Properties
CAS No. |
919349-72-7 |
|---|---|
Molecular Formula |
C20H17NO |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
N-(2-naphthalen-1-ylprop-2-enyl)benzamide |
InChI |
InChI=1S/C20H17NO/c1-15(14-21-20(22)17-9-3-2-4-10-17)18-13-7-11-16-8-5-6-12-19(16)18/h2-13H,1,14H2,(H,21,22) |
InChI Key |
IDSGCULFFQJTFR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CNC(=O)C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Benzoyl Chloride-Mediated Acylation
The most direct route involves reacting 2-(naphthalen-1-yl)prop-2-en-1-amine with benzoyl chloride under basic conditions.
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Procedure :
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Dissolve 2-(naphthalen-1-yl)prop-2-en-1-amine (1.0 equiv) in dry dichloromethane (DCM).
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Add triethylamine (2.0 equiv) as a base, followed by dropwise addition of benzoyl chloride (1.1 equiv) at 0°C.
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Stir for 4–6 hours at room temperature, then quench with water. Extract with DCM, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate).
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Yield : 72–85% (dependent on amine purity).
-
Key Data :
Catalytic Condensation Strategies
Ionic Liquid/Zirconium Chloride (IL/ZrCl₄) Catalysis
A scalable method employs IL/ZrCl₄ to condense benzoic acid derivatives with propenyl-naphthalene amines.
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Procedure :
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Yield : 68–77%.
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Advantages :
Lewis Acid-Catalyzed Coupling
AlCl₃ or FeCl₃ facilitates coupling between nitriles and amines.
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Procedure :
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Yield : 58–65%.
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Limitations :
Multicomponent One-Pot Synthesis
Trichloroacetic Acid (TCA)-Catalyzed Reaction
A solvent-free approach condenses benzaldehyde, 2-naphthol, and acetamide derivatives.
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Procedure :
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Yield : 82–89%.
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Key Data :
Industrial-Scale Considerations
Hydrolysis of Formamide Intermediates
A patent-derived method hydrolyzes N-formyl precursors to access the target compound.
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Procedure :
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Yield : 79–82%.
Comparative Analysis of Methods
| Method | Catalyst | Time | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Acylation | None | 6 h | 72–85% | High | Moderate |
| IL/ZrCl₄ Condensation | IL/ZrCl₄ | 2 h | 68–77% | High | High |
| AlCl₃ Coupling | AlCl₃ | 12 h | 58–65% | Moderate | Low |
| Multicomponent (TCA) | Trichloroacetic acid | 0.5 h | 82–89% | High | High |
| Formamide Hydrolysis | H₂SO₄ | 4 h | 79–82% | Very High | Industrial |
Challenges and Optimization Opportunities
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Regioselectivity : Propenyl group orientation varies with catalyst choice; FeCl₃ improves α-selectivity.
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Purification : Column chromatography remains necessary for high-purity yields, increasing costs.
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Green Chemistry : IL/ZrCl₄ and solvent-free methods align with sustainable practices but require energy-intensive steps .
Chemical Reactions Analysis
Reaction Types
The compound participates in multiple reaction pathways, categorized by functional group reactivity:
Electrophilic Aromatic Substitution
The naphthalene and benzamide rings undergo electrophilic substitution due to their aromaticity. Common reactions include:
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Nitration : Introduces nitro groups at activated positions.
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Sulfonation : Adds sulfonic acid groups via sulfuric acid.
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Alkylation : Forms substituted derivatives using alkylating agents.
These reactions are facilitated by directing groups (e.g., the benzamide’s amide group may act as a meta-director).
Acylation Reactions
The benzamide moiety can undergo acylation with benzoyl chloride or similar reagents, forming substituted amides. For example, acylation of 2-amino-2-(naphthalen-1-yl)acetonitrile yields derivatives with enhanced functionalization.
Oxidation and Reduction
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Oxidation : The allyl group is susceptible to oxidation (e.g., with KMnO₄), forming epoxides or hydroxylated derivatives.
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Reduction : The carbonyl group in the benzamide can be reduced (e.g., using LiAlH₄) to form amines or alcohols.
Substitution Reactions
Electrophilic substitution at the naphthalene ring introduces substituents such as nitro, cyano, or halogen groups. These modifications tailor the compound’s physical and biological properties.
Direct Condensation
Benzamide derivatives are synthesized via condensation of benzoic acid with amines. For example:
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Reagents/Catalysts : Ionic liquid-zirconium chloride (IL/ZrCl₄) under ultrasonic irradiation.
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Conditions : Optimized temperature and solvent choice (e.g., ethanol).
Acylation of Amines
2-Amino-2-(naphthalen-1-yl)acetonitrile reacts with benzoyl chloride to form the target benzamide. This method highlights the versatility of amine acylation in functionalizing the compound.
Pyrazolo[1,5-a]pyrimidine Formation
A reaction pathway involves coupling with malononitrile or ethyl cyanoacetate under acidic conditions (e.g., HCl), yielding pyrazolo[1,5-a]pyrimidine derivatives. This expands the compound’s structural diversity .
Analytical Validation
NMR and mass spectrometry confirm reaction outcomes:
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1H NMR : δ 7.46–8.19 ppm (aromatic protons), δ 10.47 ppm (NH) .
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13C NMR : δ 172.71 ppm (carbonyl), δ 157.49 ppm (aromatic carbons) .
Comparative Reaction Data
Research Findings
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Biological Relevance : Structural modifications (e.g., electron-withdrawing substituents) enhance anticancer activity, as observed in analogous benzamide derivatives.
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Reaction Efficiency : Synthesis yields depend on catalyst choice and reaction control (e.g., ultrasonic irradiation improves condensation efficiency).
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Analytical Insights : NMR data (e.g., δ 7.55–8.24 ppm for aromatic protons) validate product structures and guide optimization .
This compound’s reactivity enables tailored synthesis for diverse applications, from medicinal chemistry to materials science. Continued research into its substitution patterns and reaction conditions will further unlock its potential.
Scientific Research Applications
Chemistry
In chemical research, N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide serves as a model compound for studying hydrogen bonding interactions. Its unique structure allows for exploration of amide NH···F hydrogen bonds, which are significant in understanding molecular interactions.
Biology and Medicine
The compound has shown potential biological activities, particularly in antifungal applications. Its mechanism of action is believed to involve the inhibition of key enzymes in fungal cells, making it a candidate for further investigation into its fungicidal properties. Recent studies have indicated that derivatives of naphthalene compounds exhibit cytotoxic effects against various cancer cell lines, suggesting that similar derivatives may also possess anticancer properties .
Industrial Applications
In the industrial sector, this compound and its derivatives are utilized in the synthesis of pharmaceuticals and agrochemicals. The unique properties of this compound may lead to new materials or processes in chemical manufacturing.
Case Study 1: Antifungal Activity
A study demonstrated the antifungal activity of benzamide derivatives similar to this compound against various fungal strains. The mechanism involved the disruption of fungal cell wall synthesis, leading to cell death. This study highlights the potential of naphthalene-based compounds in developing new antifungal agents.
Case Study 2: Cytotoxicity Against Cancer Cells
Research involving a series of naphthoquinone-benzamides revealed significant cytotoxic activity against breast cancer (MDA-MB-231), pancreatic cancer (SUIT-2), and colon cancer (HT-29) cell lines. Compounds derived from naphthalene structures exhibited better potency than traditional chemotherapeutics like cisplatin, indicating their potential as alternative anticancer agents .
Mechanism of Action
The mechanism of action of N-(2-(Naphthalen-1-yl)allyl)benzamide involves its interaction with specific molecular targets. For instance, its fungicidal activity is believed to result from the inhibition of key enzymes or pathways in fungal cells . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins or other biomolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Benzamide Derivatives
Key Observations :
- Naphthalene vs. Other Aromatic Groups: Compounds with naphthalen-1-yl groups (e.g., Y96, Sirtinol) exhibit stronger aromatic stacking interactions compared to phenyl or methoxy-substituted derivatives (e.g., Rip-B) .
- Linker Flexibility : The propenyl linker in the target compound may enhance conformational adaptability relative to rigid triazole (6a) or oxadiazolone (TAS1553) linkers .
Key Observations :
- Docking Performance : Y96’s superior NRP-1 docking score (-8.2 kcal/mol) compared to EG00229 (-6.6 kcal/mol) suggests naphthalene derivatives may optimize target engagement .
- Enzyme Inhibition: Sirtinol’s imine linkage is critical for SIRT2 inhibition, a feature absent in the target compound, which may limit analogous activity .
Table 3: Spectroscopic Data for Selected Benzamides
Key Observations :
- Amide Signature : C=O stretches in IR (1671–1682 cm⁻¹) are consistent across benzamides, confirming core stability .
- Structural Confirmation : ¹H NMR signals for –NCH₂CO– (6b) and chiral centers (Y96) validate synthetic routes .
Computational and Pharmacokinetic Insights
- Y96’s Binding Interactions : Computational studies highlight hydrogen bonding with NRP-1 residues (Asn300, Tyr297) and hydrophobic contacts with naphthalene .
- Sirtinol’s Selectivity: Molecular dynamics simulations reveal that the hydroxyl-naphthalene group in Sirtinol stabilizes SIRT2 binding, a feature absent in non-hydroxylated analogs .
Biological Activity
N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer, antifungal, and antibacterial properties.
Chemical Structure and Properties
This compound can be described by its molecular formula . The compound features a naphthalene moiety linked to a prop-2-en-1-yl group and an amide functional group, contributing to its biological interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For instance, a study evaluated several benzamide derivatives and found that certain structures displayed significant growth inhibition against colon carcinoma cells (HCT-15), with IC50 values ranging from 0.20 to 2.58 μM for the most active compounds .
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the naphthalene and benzamide components significantly affect anticancer potency. Electron-withdrawing groups on the aromatic rings enhanced activity, while bulky substituents reduced efficacy. For example, compounds with a 3,4-dichloro substitution demonstrated improved cytotoxicity compared to their unsubstituted counterparts .
Antifungal Activity
The antifungal potential of this compound has also been explored. In a study evaluating various synthetic benzamides against fungal pathogens, some derivatives showed promising inhibitory activity against Sclerotinia sclerotiorum, with inhibition rates surpassing 86% for certain compounds . The EC50 values for these compounds were significantly lower than those of established antifungal agents like quinoxyfen.
Table 1: Antifungal Activity of Related Compounds
| Compound | Inhibition Rate (%) | EC50 (mg/L) |
|---|---|---|
| Compound A | 86.1 | 5.17 |
| Compound B | 77.8 | 6.67 |
| Quinoxyfen | 77.8 | 14.19 |
Antibacterial Activity
The antibacterial properties of this compound have been less extensively studied but are still noteworthy. Initial findings suggest that derivatives with similar structural motifs exhibit significant activity against both Gram-positive and Gram-negative bacteria. For instance, studies on related benzamides have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with some compounds displaying MIC values comparable to conventional antibiotics .
Q & A
Q. What are the most reliable synthetic routes for preparing N-[2-(Naphthalen-1-yl)prop-2-en-1-yl]benzamide and its derivatives?
The compound can be synthesized via multicomponent reactions (MCRs) or 1,3-dipolar cycloaddition. For example:
- MCR Approach : Combine β-naphthol, benzaldehyde derivatives, and carbamates in ionic liquid media or ethanol/water mixtures (e.g., 72-hour stirring at room temperature) .
- 1,3-Dipolar Cycloaddition : Use copper-catalyzed "click chemistry" between alkynes (e.g., (prop-2-yn-1-yloxy)naphthalene) and azides (e.g., substituted 2-azido-N-phenylacetamides) in tert-butanol/water (3:1) with Cu(OAc)₂ (10 mol%). Monitor progress via TLC and purify by recrystallization (ethanol) .
- Key characterization : IR (amide C=O stretch ~1670 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–8.4 ppm), and HRMS for mass confirmation .
Q. How can spectroscopic data inconsistencies (e.g., melting points, NMR shifts) be resolved during characterization?
- Cross-validate data : Compare experimental IR, NMR, and HRMS with literature values (e.g., melting points in show minor deviations from prior studies, likely due to solvent purity or crystallization conditions) .
- Standardize protocols : Use deuterated solvents (DMSO-d₆ or CDCl₃) for NMR and KBr pellets for IR to minimize artifacts.
- Reproducibility : Repeat syntheses under controlled conditions (e.g., anhydrous sodium sulfate for drying organic extracts) .
Q. What purification methods are optimal for isolating this compound from byproducts?
- Recrystallization : Use ethanol/water (4:1) or methanol for high yields (75% reported) .
- Column chromatography : Employ silica gel with hexane/ethyl acetate (8:2) for polar byproducts.
- Monitor purity : TLC (hexane:ethyl acetate 8:2) and HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can crystallographic data for this compound be refined to resolve structural ambiguities?
Q. What strategies can address contradictions in structure-activity relationship (SAR) studies for bioactivity screening?
- Systematic substitution : Modify the naphthalene ring (e.g., nitro, methoxy groups) or benzamide moiety (e.g., thioether linkages) to assess electronic/steric effects .
- Dose-response assays : Use IC₅₀ comparisons across derivatives to identify critical functional groups (e.g., lists thienylmethylthio variants with potential anticancer activity).
- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to correlate HOMO/LUMO gaps with observed bioactivity .
Q. How can reaction yields be improved for copper-catalyzed 1,3-dipolar cycloaddition steps?
- Optimize catalysts : Test Cu(I) vs. Cu(II) salts (e.g., Cu(OAc)₂ vs. CuBr) at 5–15 mol% loading.
- Solvent screening : Compare tert-butanol/water with DMF or THF for solubility and regioselectivity.
- Microwave assistance : Reduce reaction time from 8 hours to <1 hour while maintaining ~80% yield .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
